molecular formula C19H19N3O B4516895 2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4516895
M. Wt: 305.4 g/mol
InChI Key: NNABMZFDWHJNEJ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-based compound featuring a propan-2-yl (isopropyl) group at position 2 of the quinoline core and a pyridin-2-ylmethyl-substituted carboxamide at position 3.

Properties

IUPAC Name

2-propan-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13(2)18-11-16(15-8-3-4-9-17(15)22-18)19(23)21-12-14-7-5-6-10-20-14/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNABMZFDWHJNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the isopropyl group: This step might involve Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the pyridin-2-ylmethyl group: This could be done through a nucleophilic substitution reaction where the quinoline derivative reacts with pyridin-2-ylmethyl chloride.

    Formation of the carboxamide group: This step might involve the reaction of the quinoline derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline core or the isopropyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Pharmacological Properties

Quinoline derivatives, including 2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, have been extensively studied for their pharmacological activities. The following table summarizes key biological activities associated with quinoline derivatives:

Activity Description
Anticancer Inhibition of cancer cell proliferation through mechanisms such as DNA intercalation and oxidative stress induction .
Antimicrobial Activity against bacteria and fungi, with specific derivatives showing efficacy against resistant strains .
Antimalarial Some derivatives have demonstrated significant activity against Plasmodium species responsible for malaria .
Neuroprotective Potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in various therapeutic contexts:

  • A study demonstrated that a derivative similar to this compound exhibited potent anticancer activity against human breast cancer cells by inducing apoptosis and cell cycle arrest .
  • Research on the antimicrobial properties of quinoline derivatives revealed that they could effectively combat multi-drug resistant bacterial strains, showcasing their potential as new antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting various cellular pathways. The pyridin-2-ylmethyl group might enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Substituent Variations at Position 2 of Quinoline

The substituent at position 2 significantly influences electronic properties, solubility, and biological interactions.

Compound Name Position 2 Substituent Position 4 Carboxamide Group Key Properties/Activities Reference
2-(Propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide Isopropyl Pyridin-2-ylmethyl Hydrophobic, moderate polarity
2-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (11) 5-Methylfuran-2-yl Pyridin-2-ylmethyl Enhanced π-π interactions due to furan
2-(4-Methylphenyl)-N-(2-pyridinyl)quinoline-4-carboxamide 4-Methylphenyl Pyridin-2-yl (no methylene linker) Reduced steric bulk, lower solubility
8-Chloro-N-(2,5-dimethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide Pyridin-2-yl + Cl at C8 2,5-Dimethylphenyl Halogenation increases electronegativity
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) Morpholinopropanamido-phenyl Dimethylaminopropyl Antibacterial activity (HPLC purity 97.6%)

Key Observations:

  • Hydrophobic vs. Polar Groups: The isopropyl group in the main compound enhances lipophilicity compared to morpholine-containing analogs (e.g., 5a5), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Heterocyclic Substituents: The 5-methylfuran-2-yl group () may engage in π-stacking interactions with aromatic residues in target proteins, a feature absent in the main compound.

Carboxamide Side Chain Modifications

The carboxamide substituent impacts hydrogen bonding, steric effects, and target specificity.

Compound Name Carboxamide Substituent Notable Characteristics Reference
This compound Pyridin-2-ylmethyl Flexible methylene linker for H-bonding
N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide Morpholin-4-ylethyl Increased solubility due to morpholine
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 5-Cyclopropyl-thiadiazol-2-yl Thiadiazole enhances metabolic stability
(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(methoxy)quinoline-4-carboxamide Difluoropyrrolidinyl-oxoethyl High FAP inhibition (IC50 = 8.5 nM)

Key Observations:

  • Pyridinylmethyl vs. Morpholinylethyl: The pyridinylmethyl group in the main compound allows for directional hydrogen bonding, whereas morpholinylethyl () improves solubility via tertiary amine protonation.
  • Thiadiazole and Fluorinated Groups: Thiadiazole () and difluoropyrrolidine () substituents enhance metabolic stability and target affinity, respectively, but increase synthetic complexity.

Biological Activity

The compound 2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a member of the quinoline-4-carboxamide family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OC_{18}H_{19}N_{3}O, with a molecular weight of approximately 293.36 g/mol. The compound features a quinoline backbone substituted with an isopropyl group and a pyridine moiety, which are critical for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H19N3O
Molecular Weight293.36 g/mol
Log P4.5438
Polar Surface Area46.134 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific biological activities of This compound have been explored in various studies.

Antimalarial Activity

A study on quinoline derivatives found that certain compounds in this class demonstrated significant antiplasmodial activity against Plasmodium falciparum. The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel mechanism positions these compounds as potential candidates for malaria treatment, especially against resistant strains .

Antimicrobial Activity

In vitro evaluations have shown that substituted quinoline derivatives exhibit antimicrobial properties against various bacterial strains. The compound was tested against Mycobacterium tuberculosis, showing promising results comparable to established drugs like isoniazid and pyrazinamide .

Case Studies

  • Antimalarial Efficacy : In a preclinical study involving a P. berghei mouse model, the compound exhibited low nanomolar potency and significant oral efficacy. The effective dose (ED90) was below 1 mg/kg when administered orally for four days, indicating its potential as a therapeutic agent against malaria .
  • Antimicrobial Screening : A series of quinoline derivatives were synthesized and screened for their activity against mycobacterial species, revealing that some compounds outperformed traditional treatments. Specifically, compounds similar to This compound showed higher efficacy against M. tuberculosis than standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the quinoline scaffold significantly affect biological activity. For instance, varying substituents on the pyridine ring can enhance potency and selectivity against specific pathogens.

Table 2: SAR Insights

Substituent PositionSubstituent TypeActivity Level
R1 (Pyridine)MethylModerate
R2 (Quinoline)IsopropylHigh
R3 (Carboxamide)PhenylLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

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